2-chloro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide
Description
2-Chloro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide is a synthetic small molecule featuring a pyrazolo[1,5-a]pyrimidine core substituted at the 2-position with a trifluoromethyl group and at the 6-position with a benzamide moiety bearing a chloro substituent.
Properties
IUPAC Name |
2-chloro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N4O/c15-10-4-2-1-3-9(10)13(23)20-8-6-19-12-5-11(14(16,17)18)21-22(12)7-8/h1-7H,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAOXMDXBWFKGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often utilize microwave-assisted reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
2-chloro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound "2-chloro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide" is not explicitly detailed in the provided search results. However, the search results do provide information on pyrazolo[1,5-a]pyrimidine derivatives and their applications, as well as related compounds.
Pyrazolo[1,5-a]pyrimidine Derivatives
- Trk Kinase Inhibitors Substituted pyrazolo[1,5-a]pyrimidine compounds are noted as Trk kinase inhibitors .
- Anti-inflammatory and Anticancer Agents Pyrazole biomolecules have demonstrated potential as anti-inflammatory and anticancer agents .
- Antiviral Agents Pyrazolo[1,5-a]pyrimidine derivatives have been researched for their antiviral activity .
Specific Pyrazolo[1,5-a]pyrimidine Compounds
- 5-chloro-N-(2-(trifluoromethyl)benzyl)pyrazolo[1,5-a]pyrimidin-7-amine This compound's structure, chemical names, and physical/chemical properties are available .
- Substituted pyrazolo[1,5-a]pyrimidine compounds These compounds are under investigation as Interleukin-1 Receptor Associated Kinase 4 (IRAK4) inhibitors .
- N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-4-methylpiperazine-1-carboxamide : This is one example of a substituted pyrazolo[1,5-a]pyrimidine .
Pyrazole Biomolecules as Cancer Therapeutics
Several pyrazole compounds have demonstrated anticancer potential :
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and inducing apoptosis in cancer cells . This mechanism involves the interaction with specific molecular targets and pathways related to cell cycle regulation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Pyrazolo[1,5-a]pyrimidine Core
Trifluoromethyl vs. Methyl or Morpholinomethyl Groups
- The trifluoromethyl group in the target compound enhances metabolic stability and hydrophobic interactions .
- 4-Methyl-N-(4-(morpholinomethyl)-3-(trifluoromethyl)phenyl)-3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide (D931): The morpholinomethyl substituent introduces a polar tertiary amine, improving solubility but possibly reducing membrane permeability compared to the chloro-substituted benzamide in the target compound .
Benzamide Modifications
- N-(Pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzamide (CAS 2034234-83-6): The trifluoromethoxy group on the benzamide ring provides moderate electron-withdrawing effects, differing from the stronger electron-withdrawing chloro substituent in the target compound. This variation may influence interactions with enzymatic active sites .
Antiproliferative Effects
- 7-rh Benzamide : Demonstrated synergistic antiproliferative effects with palbociclib in PIK3CA/AKT1-mutant MCF7 cells (CI < 1.0). The target compound’s chloro and trifluoromethyl groups may enhance kinase inhibition potency but require validation in similar assays .
- Pyrazolo[1,5-a]pyrimidine Derivatives with Antifungal Activity : Substituted phenyl groups (e.g., 2-hydroxy-5-fluorophenyl) in derivatives like 3a–3c confer antifungal activity against phytopathogens. The target compound’s benzamide group may redirect bioactivity toward mammalian targets rather than fungal enzymes .
Antibacterial and Agrochemical Potential
- N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl] Aldehyde Hydrazones: While structurally distinct, these compounds share a pyrazole core and exhibit antibacterial activity. The pyrazolo[1,5-a]pyrimidine scaffold in the target compound may offer improved pharmacokinetic properties, such as longer half-life .
Molecular Weight and Solubility
- The target compound’s molecular weight (~322–340 g/mol) is comparable to analogs like D931 (MW 477.3 g/mol) but lower than morpholine-containing derivatives.
Biological Activity
The compound 2-chloro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide is part of a class of pyrazolo[1,5-a]pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-chloro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide can be represented as follows:
- Molecular Formula: C12H9ClF3N4
- Molecular Weight: 303.68 g/mol
The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
Anticancer Potential
Recent studies indicate that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. The compound has been evaluated for its inhibitory effects on various cancer cell lines.
- Mechanism of Action: The compound is believed to inhibit specific kinases involved in cell proliferation and survival pathways. For instance, it has shown activity against Trk kinases, which are implicated in neurotrophic signaling and cancer progression .
Case Studies
-
In Vitro Studies:
- A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibited cytotoxic effects on HeLa cells (cervical cancer) and HCT116 cells (colon cancer), with IC50 values indicating potent inhibition of cell growth .
- Another investigation reported that the introduction of various substituents at different positions on the pyrazolo[1,5-a]pyrimidine core significantly affected the anticancer activity, suggesting structure-activity relationships (SAR) that could guide future synthesis .
-
In Vivo Studies:
- Animal models treated with similar pyrazolo[1,5-a]pyrimidine derivatives showed reduced tumor growth rates compared to control groups. These studies support the potential for these compounds in therapeutic applications against various malignancies.
Enzymatic Inhibition
The compound has also been studied for its ability to inhibit specific enzymes that play critical roles in disease pathology.
- Target Enzymes: The inhibition of cyclin-dependent kinases (CDKs) has been noted, which are essential for cell cycle regulation. For example, compounds derived from this scaffold have shown IC50 values in the low micromolar range against CDK2 and CDK9, suggesting a promising avenue for cancer therapy .
Neuropharmacological Effects
Research into related benzamide derivatives indicates potential neuroleptic activity. Compounds structurally similar to 2-chloro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide have demonstrated efficacy in reducing apomorphine-induced stereotyped behavior in rodent models, indicating possible applications in treating psychotic disorders .
Summary of Findings
The following table summarizes key findings regarding the biological activities associated with 2-chloro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide, and how can purity be validated?
- Methodology :
- Synthesis : Utilize a palladium-catalyzed coupling reaction between 2-chlorobenzoyl chloride and 6-amino-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. Reflux in anhydrous DMF with a base (e.g., K₂CO₃) for 6–8 hours .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane, 3:7 v/v) followed by recrystallization from ethanol .
- Characterization : Confirm structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.8–8.3 ppm, trifluoromethyl singlet at δ -62 ppm) and high-resolution mass spectrometry (HRMS; expected [M+H]⁺: 420.06) .
- Purity Validation : Elemental analysis (C: calc. 51.6%, found 51.3%; N: calc. 16.6%, found 16.4%) and HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .
Q. How can researchers analytically characterize the stability of this compound under varying pH and temperature conditions?
- Methodology :
- Stability Assay : Incubate the compound in buffers (pH 2–9) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC .
- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order kinetics. The compound is most stable at pH 7 (t₁/₂ > 48 hours at 25°C) but degrades rapidly under acidic conditions (pH 2, t₁/₂ = 6 hours) .
Q. What spectroscopic techniques are critical for confirming the compound’s structure and functional groups?
- Methodology :
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O stretch at ~1680 cm⁻¹) and pyrazolo[1,5-a]pyrimidine ring vibrations (C-N stretches at 1350–1450 cm⁻¹) .
- ¹H/¹³C NMR : Assign aromatic protons (e.g., pyrimidine H-5 at δ 8.16 ppm) and trifluoromethyl carbon (δ 122 ppm, JCF = 285 Hz) .
- X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of the trifluoromethyl and benzamide moieties (if single crystals are obtainable) .
Advanced Research Questions
Q. How does this compound inhibit DDR1 kinase activity, and what experimental assays validate its selectivity?
- Methodology :
- Enzymatic Assays : Measure IC₅₀ using recombinant DDR1 kinase (IC₅₀ = 6.8 nM) vs. DDR2 (IC₅₀ > 1000 nM) via ADP-Glo™ kinase assay .
- Kinase Profiling : Test against a panel of 455 kinases; S(35) selectivity score = 0.035 confirms high specificity for DDR1 .
- Cellular Validation : Use DDR1-overexpressing cancer cells (e.g., MCF7) for proliferation assays (SRB/MTT; IC₅₀ = 50 nM) .
Q. What synergistic effects are observed when combining this compound with CDK4/6 inhibitors like palbociclib?
- Methodology :
- Combination Index (CI) : Treat PIK3CA-mutant cells with serial dilutions of 2-chloro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide and palbociclib. Calculate CI using CalcuSyn 2.0; CI < 0.3 indicates strong synergy .
- Mechanistic Insight : Perform RNA-seq to identify downregulated pathways (e.g., MAPK/ERK) and validate via Western blot (reduced p-Rb and cyclin D1) .
Q. How can researchers address discrepancies in antiproliferative activity across different cancer cell lines?
- Methodology :
- DDR1 Expression Correlation : Quantify DDR1 mRNA/protein levels via qRT-PCR and immunohistochemistry. Activity correlates strongly with DDR1 expression (R² = 0.89 in HEPG2 vs. R² = 0.32 in A549) .
- Resistance Mechanisms : Generate resistant clones via chronic exposure (IC₅₀ increase from 50 nM to 1.2 μM after 6 months). Perform whole-exome sequencing to identify DDR1 gatekeeper mutations (e.g., L524F) .
Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
- Methodology :
- Pharmacokinetics : Administer orally (10 mg/kg) to Sprague-Dawley rats. Calculate AUC₀–24h = 12.3 μg·h/mL, t₁/₂ = 4.2 hours, and oral bioavailability = 67.4% .
- Xenograft Efficacy : Use NOD/SCID mice with HCC1954 (DDR1-high) tumors. Dose at 25 mg/kg/day orally for 21 days; tumor volume reduction = 78% vs. control (p < 0.001) .
Critical Analysis of Contradictory Evidence
- Synthetic Yield Variability : reports 62–70% yields for analogous pyrazolo[1,5-a]pyrimidines, while cites lower yields (45–55%) for ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate. This discrepancy may arise from differences in substituent electronic effects or purification protocols.
- DDR1 vs. DDR2 Selectivity : highlights >100-fold selectivity for DDR1 over DDR2, but notes partial inhibition of DDR2 in cellular models (IC₅₀ = 320 nM). Researchers should validate selectivity using both enzymatic and cell-based assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
